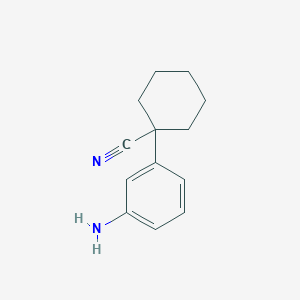
Cyclohexanecarbonitrile,1-(3-aminophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanecarbonitrile,1-(3-aminophenyl)- is an organic compound with the molecular formula C13H16N2 It is characterized by the presence of a cyclohexane ring, a carbonitrile group, and an aminophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanecarbonitrile,1-(3-aminophenyl)- typically involves the reaction of cyclohexanecarbonitrile with a suitable aminophenyl derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of Cyclohexanecarbonitrile,1-(3-aminophenyl)- may involve large-scale chemical reactors and continuous flow processes. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Cyclohexanecarbonitrile,1-(3-aminophenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the carbonitrile group to an amine or other reduced forms.
Substitution: The aminophenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of new derivatives with different functional groups .
Scientific Research Applications
Cyclohexanecarbonitrile,1-(3-aminophenyl)- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of Cyclohexanecarbonitrile,1-(3-aminophenyl)- involves its interaction with specific molecular targets and pathways. The aminophenyl group may interact with enzymes or receptors, leading to various biological effects. The carbonitrile group can also participate in chemical reactions that modulate the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
- Cyclohexanecarbonitrile,1-(4-aminophenyl)-
- Cyclohexanecarbonitrile,1-(2-aminophenyl)-
- Cyclohexanecarbonitrile,1-(3-methylphenyl)-
Uniqueness
Cyclohexanecarbonitrile,1-(3-aminophenyl)- is unique due to the specific positioning of the aminophenyl group, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with other molecules and its overall properties .
Properties
Molecular Formula |
C13H16N2 |
|---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
1-(3-aminophenyl)cyclohexane-1-carbonitrile |
InChI |
InChI=1S/C13H16N2/c14-10-13(7-2-1-3-8-13)11-5-4-6-12(15)9-11/h4-6,9H,1-3,7-8,15H2 |
InChI Key |
MNUQZTMZESOCIM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C#N)C2=CC(=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


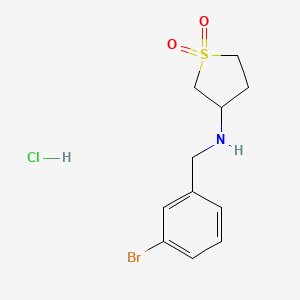

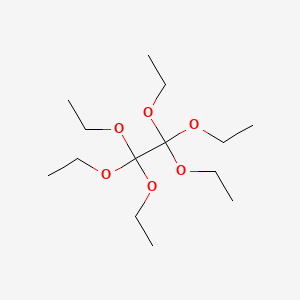
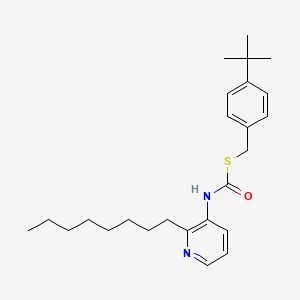

![(3S)-3-[[(1S)-1-phenylethyl]amino]butan-1-ol](/img/structure/B13799815.png)
![Acetyl chloride,[(1-imino-2-methylpropyl)amino]-](/img/structure/B13799835.png)
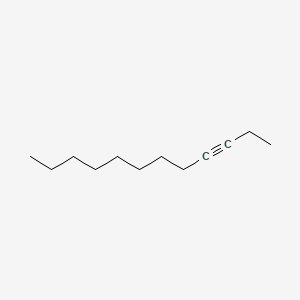
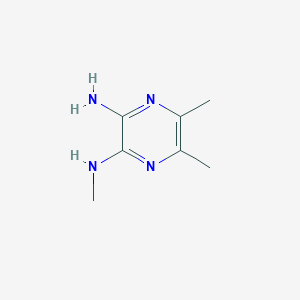

![6-Methyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylic acid methyl ester](/img/structure/B13799856.png)
![N-[2-(3-methyl-1,3-diazinan-1-yl)ethyl]aniline;oxalic acid](/img/structure/B13799860.png)
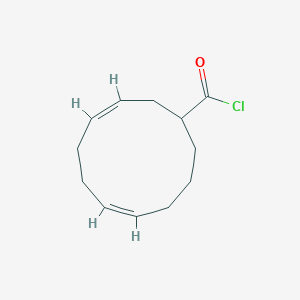
![1H-Cyclopenta[4,5]pyrrolo[3,2-e]benzimidazole(9CI)](/img/structure/B13799866.png)
